An In-depth Technical Guide to 4-Bromo-1,3-thiazole-2-carboxylic acid
An In-depth Technical Guide to 4-Bromo-1,3-thiazole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-1,3-thiazole-2-carboxylic acid, a halogenated heterocyclic compound, serves as a crucial building block in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry. Its unique structural features, including the thiazole ring and the bromine substituent, impart specific physicochemical properties that make it a valuable intermediate for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its current and potential applications in drug discovery.
Chemical and Physical Properties
4-Bromo-1,3-thiazole-2-carboxylic acid is a white to brown crystalline powder. A summary of its key quantitative properties is presented in the table below for easy reference and comparison.
| Property | Value | Source |
| CAS Number | 88982-82-5 | [1][2][3][4][5][6] |
| Molecular Formula | C4H2BrNO2S | [2][7] |
| Molecular Weight | 208.03 g/mol | [2] |
| Purity | >96.0% (HPLC) | [4] |
| Appearance | White to Brown powder to crystal | [4] |
| Storage Temperature | 2-8°C, Inert atmosphere | [2] |
Note: Specific values for melting point, boiling point, and solubility are not consistently reported in publicly available literature and may vary depending on the purity of the sample and the experimental conditions.
Experimental Protocols
Synthesis of 4-Bromo-1,3-thiazole-2-carboxylic acid
A common and effective method for the synthesis of 4-Bromo-1,3-thiazole-2-carboxylic acid involves the monolithiation of 2,4-dibromothiazole followed by carboxylation.
Materials:
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2,4-dibromothiazole
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n-Butyllithium (n-BuLi) in hexanes
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Dry diethyl ether
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Dry ice (solid carbon dioxide)
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1 M Hydrochloric acid (HCl)
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Ethyl acetate
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Anhydrous sodium sulfate (Na2SO4)
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Deionized water
Procedure:
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In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,4-dibromothiazole in anhydrous diethyl ether.
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Cool the solution to -78 °C using a dry ice/acetone bath.
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Slowly add a solution of n-butyllithium in hexanes dropwise to the cooled solution while maintaining the temperature at -78 °C.
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Stir the reaction mixture at -78 °C for 1 hour.
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In a separate container, crush a sufficient amount of dry ice.
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Slowly and carefully pour the reaction mixture onto the crushed dry ice with vigorous stirring.
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Allow the mixture to warm to room temperature.
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Add deionized water to the reaction mixture to quench any remaining n-butyllithium.
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Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.
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Acidify the aqueous layer to a pH of 2-3 with 1 M HCl.
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Extract the acidified aqueous layer with ethyl acetate (3 x volumes).
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Combine the organic extracts and dry over anhydrous sodium sulfate.
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Filter the solution to remove the drying agent.
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Remove the solvent under reduced pressure to yield the crude product.
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The crude 4-Bromo-1,3-thiazole-2-carboxylic acid can be further purified by recrystallization from a suitable solvent system.
Logical Workflow for Synthesis:
Caption: Synthetic workflow for 4-Bromo-1,3-thiazole-2-carboxylic acid.
Analytical Methods
The identity and purity of 4-Bromo-1,3-thiazole-2-carboxylic acid are typically confirmed using a combination of spectroscopic and chromatographic techniques.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the proton at the 5-position of the thiazole ring.
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¹³C NMR: The carbon NMR spectrum will provide signals corresponding to the four carbon atoms in the molecule, including the carboxylic acid carbon.
2. High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be employed to assess the purity of the compound.
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Column: C18 stationary phase.
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Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
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Detection: UV detection at a wavelength where the compound exhibits significant absorbance.
3. Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for confirming the molecular weight of the compound. The mass spectrum will show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br).
Applications in Drug Discovery and Medicinal Chemistry
Thiazole-containing compounds are a cornerstone in medicinal chemistry, with numerous approved drugs featuring this heterocyclic core. The thiazole ring is a bioisostere for various functional groups and can engage in hydrogen bonding and other non-covalent interactions with biological targets.
Signaling Pathway Involvement (Hypothetical): While specific signaling pathways directly modulated by 4-Bromo-1,3-thiazole-2-carboxylic acid are not extensively documented, its derivatives have been investigated as inhibitors of various enzymes and receptors. For instance, the thiazole scaffold is present in molecules targeting kinases, proteases, and G-protein coupled receptors. The bromo-substituent can serve as a handle for further chemical modifications, such as Suzuki or Stille coupling reactions, to generate libraries of compounds for high-throughput screening.
Caption: Role of 4-Bromo-1,3-thiazole-2-carboxylic acid in a drug discovery workflow.
Potential Therapeutic Areas: Derivatives of 4-Bromo-1,3-thiazole-2-carboxylic acid have the potential to be explored for a wide range of therapeutic applications, including:
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Oncology: As inhibitors of protein kinases involved in cancer cell proliferation and survival.
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Infectious Diseases: As novel antibacterial or antiviral agents.
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Inflammatory Diseases: By targeting enzymes or receptors that mediate inflammatory responses.
Conclusion
4-Bromo-1,3-thiazole-2-carboxylic acid is a versatile and valuable building block for the synthesis of novel compounds with potential therapeutic applications. Its well-defined chemical properties and synthetic accessibility make it an attractive starting material for drug discovery programs. Further research into the biological activities of its derivatives is warranted to fully explore its potential in addressing unmet medical needs. This guide provides a foundational understanding for researchers and scientists working with this important chemical entity.
References
- 1. 4-BROMO-1,3-THIAZOLE-2-CARBOXYLIC ACID | 88982-82-5 [chemicalbook.com]
- 2. 88982-82-5|4-Bromo-1,3-thiazole-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 3. 88982-82-5 Cas No. | 4-Bromo-1,3-thiazole-2-carboxylic acid | Apollo [store.apolloscientific.co.uk]
- 4. 4-Bromothiazole-2-carboxylic Acid | 88982-82-5 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 5. 4-Bromo-1,3-thiazole-2-carboxylic acid (1 x 1 g) | Reagentia [reagentia.eu]
- 6. Synthonix, Inc > 88982-82-5 | 4-Bromo-1,3-thiazole-2-carboxylic acid [synthonix.com]
- 7. 4-Bromo-1,3-thiazole-2-carboxylic acid | C4H2BrNO2S | CID 15122065 - PubChem [pubchem.ncbi.nlm.nih.gov]
